Spiro[4.5]deca-6,9-diene-2,8-dione
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Overview
Description
Spiro[4.5]deca-6,9-diene-2,8-dione is a unique organic compound characterized by its spirocyclic structure, which includes a fused ring system with oxygen and carbon atoms. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing spiro[4.5]deca-6,9-diene-2,8-dione involves the intramolecular cyclization of phenolic α-diazoketones. This reaction is typically catalyzed by copper(I) halides, which facilitate the decomposition of the diazoketone to form the spirocyclic structure . Another approach involves the Pd-catalyzed decarboxylative strategy, which uses vinyl methylene cyclic carbonates and p-quinone methides as reaction partners .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of robust catalysts and readily available starting materials makes these methods suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.5]deca-6,9-diene-2,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can yield reduced spirocyclic compounds.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products Formed
The major products formed from these reactions include various oxygenated and halogenated spirocyclic compounds, which can be further utilized in synthetic chemistry and material science.
Scientific Research Applications
Spiro[4.5]deca-6,9-diene-2,8-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of spiro[4.5]deca-6,9-diene-2,8-dione involves its interaction with various molecular targets and pathways. The spirocyclic structure allows it to engage in unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound’s reactivity also enables it to participate in various chemical transformations, contributing to its effects in biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: This compound shares a similar spirocyclic structure but includes tert-butyl groups, which influence its reactivity and stability.
1-Oxa-spiro[4.5]deca-6,9-diene-2,8-dione: Another closely related compound with a similar core structure but different substituents.
Uniqueness
Spiro[45]deca-6,9-diene-2,8-dione is unique due to its specific spirocyclic framework, which imparts distinct chemical and physical properties
Properties
CAS No. |
52727-26-1 |
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Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
spiro[4.5]deca-6,9-diene-3,8-dione |
InChI |
InChI=1S/C10H10O2/c11-8-1-4-10(5-2-8)6-3-9(12)7-10/h1-2,4-5H,3,6-7H2 |
InChI Key |
JZGXWMROJKTHJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1=O)C=CC(=O)C=C2 |
Origin of Product |
United States |
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